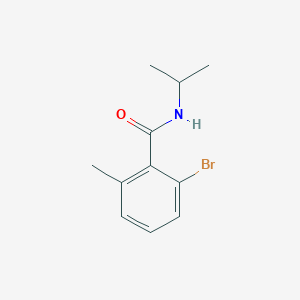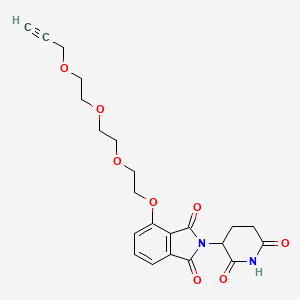
Thalidomide-O-PEG3-Propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-PEG3-Propargyl is a small molecule drug that has been developed for use in the treatment of certain types of cancer and inflammatory diseases . This compound is a derivative of thalidomide, which is known for its immunomodulatory and anti-angiogenic properties. The addition of a polyethylene glycol (PEG) spacer and a propargyl group enhances the solubility, stability, and reactivity of the compound, making it suitable for targeted drug delivery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG3-Propargyl involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the isoindole ring.
PEGylation: The thalidomide molecule is then reacted with a PEG3 linker, which is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of Thalidomide-O-PEG3-Propargyl involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation . This mechanism is crucial for its anti-cancer and anti-inflammatory effects, as it selectively degrades proteins involved in these diseases .
相似化合物的比较
Thalidomide-O-PEG2-Propargyl: Similar structure but with a shorter PEG linker, which may affect its solubility and pharmacokinetic properties.
Thalidomide-O-PEG4-Propargyl: Contains a longer PEG linker, potentially offering improved solubility but may also affect the compound’s ability to penetrate cells.
Thalidomide-O-amido-PEG3-Propargyl: Features an amido group instead of an ether linkage, which can influence its reactivity and stability.
Uniqueness: Thalidomide-O-PEG3-Propargyl is unique due to its optimal balance of solubility, stability, and reactivity. The PEG3 linker provides sufficient solubility without compromising the compound’s ability to penetrate cells, while the propargyl group allows for versatile functionalization through click chemistry .
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-2-8-29-9-10-30-11-12-31-13-14-32-17-5-3-4-15-19(17)22(28)24(21(15)27)16-6-7-18(25)23-20(16)26/h1,3-5,16H,6-14H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWRJZHHOVQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
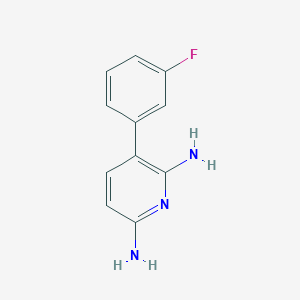

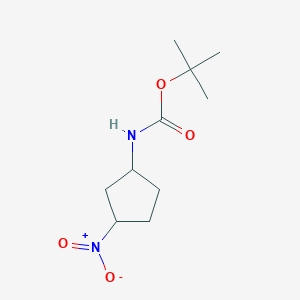
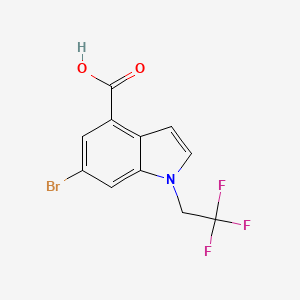
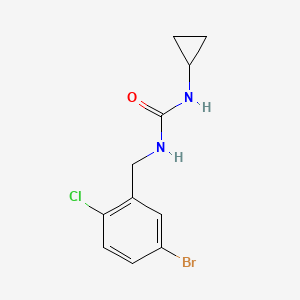
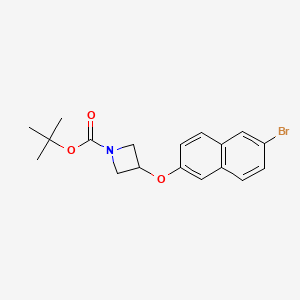
![N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8126313.png)
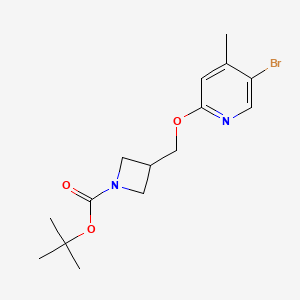
![(2S)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8126326.png)
![[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126334.png)
![2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8126338.png)
![8-(Chloromethyl)imidazo[1,5-A]pyridine hcl](/img/structure/B8126343.png)
![C-[5-(5-Ethoxy-2-fluoro-phenyl)-2H-pyrazol-3-yl]-methylamine hydrochloride](/img/structure/B8126349.png)
